

The 3X FLAG Peptide: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: 3X FLAG peptide TFA

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The 3X FLAG tag is a powerful and widely utilized tool in molecular biology, enabling the detection, purification, and characterization of recombinant proteins. This synthetic epitope tag, composed of three tandem repeats of the FLAG peptide, offers enhanced sensitivity and versatility in a variety of applications. This in-depth guide provides researchers, scientists, and drug development professionals with a detailed understanding of the 3X FLAG peptide's sequence, structure, and its practical application in common laboratory techniques.

Core Properties of the 3X FLAG Peptide

The 3X FLAG peptide is a short, hydrophilic amino acid sequence that is genetically fused to a protein of interest. Its small size and hydrophilic nature minimize the potential for interference with the native structure and function of the fusion protein.^{[1][2]}

Amino Acid Sequence and Structure

The most commonly cited amino acid sequence for the 3X FLAG peptide is a 22 or 23-residue peptide.^{[2][3][4]} While minor variations exist between suppliers, a representative sequence is:

N-Met-Asp-Tyr-Lys-Asp-His-Asp-Gly-Asp-Tyr-Lys-Asp-His-Asp-Ile-Asp-Tyr-Lys-Asp-Asp-Asp-Asp-Lys-C^[4]

This sequence consists of three tandem repeats of the core FLAG epitope (DYKDDDDK), with linkers between them.^{[3][5]} The C-terminal end of the tag contains the recognition site for enterokinase, allowing for the enzymatic removal of the tag if required.^{[1][2]}

Physicochemical Properties

The key physicochemical properties of the 3X FLAG peptide are summarized in the table below, providing a quick reference for experimental planning.

Property	Value	Source
Amino Acid Residues	22 or 23	[2] [3] [4]
Molecular Weight	~2.9 kDa (e.g., 2861.87 Da)	[6] [7]
Isoelectric Point (pI)	Highly acidic (calculated)	
Nature	Hydrophilic	[1] [2] [3]
Enterokinase Cleavage Site	Asp-Asp-Asp-Asp-Lys	[1] [2]

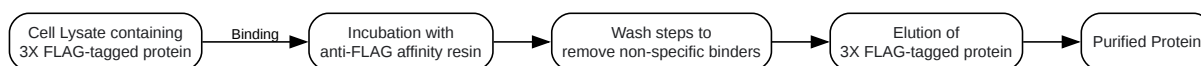
Experimental Applications and Protocols

The 3X FLAG tag is a versatile tool for a range of applications, primarily centered around the specific recognition by anti-FLAG antibodies. This enables highly selective capture and detection of the tagged protein from complex biological mixtures.

Affinity Purification of 3X FLAG-Tagged Proteins

Affinity purification is a primary application of the 3X FLAG system, allowing for the isolation of highly pure protein from cell lysates or other biological samples. The general workflow involves the binding of the 3X FLAG-tagged protein to an anti-FLAG antibody immobilized on a solid support (e.g., agarose or magnetic beads), followed by washing and elution.

Experimental Workflow for Affinity Purification



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Caption: General workflow for the affinity purification of a 3X FLAG-tagged protein.

Detailed Protocol for Affinity Purification:

This protocol provides a general guideline for the affinity purification of a 3X FLAG-tagged protein using anti-FLAG M2 affinity gel. Optimization may be required for specific proteins and expression systems.

Materials:

- Cell lysate containing the 3X FLAG-tagged protein
- ANTI-FLAG® M2 Affinity Gel
- Tris-Buffered Saline (TBS): 50 mM Tris-HCl, 150 mM NaCl, pH 7.4
- Wash Buffer: TBS
- Elution Buffer:
 - Peptide Elution (Native Conditions): 100-150 µg/mL 3X FLAG peptide in TBS.[\[3\]](#)[\[8\]](#)
 - Acidic Elution (Denaturing Conditions): 0.1 M Glycine-HCl, pH 3.5.[\[3\]](#)

Procedure:

- Preparation of Affinity Gel: Gently resuspend the anti-FLAG M2 affinity gel. Transfer the required amount of slurry to a column or microcentrifuge tube. Equilibrate the resin by washing with 3-5 column volumes of TBS.
- Binding: Load the clarified cell lysate onto the equilibrated affinity gel. Incubate for 1-4 hours at 4°C with gentle agitation to allow for binding of the 3X FLAG-tagged protein.
- Washing: Wash the resin extensively with 10-20 column volumes of TBS to remove unbound proteins.
- Elution:
 - Peptide Elution: Add 1-5 column volumes of the 3X FLAG peptide elution buffer to the resin. Incubate for 30 minutes at 4°C with gentle shaking.[\[3\]](#) Collect the eluate. Repeat for

a total of 2-3 elutions. This method is considered the most efficient for eluting under native conditions.[3]

- Acidic Elution: Add 1-5 column volumes of the acidic elution buffer. Collect the eluate immediately and neutralize with a suitable buffer (e.g., 1 M Tris-HCl, pH 8.0). This method is fast but may denature the protein.[3]

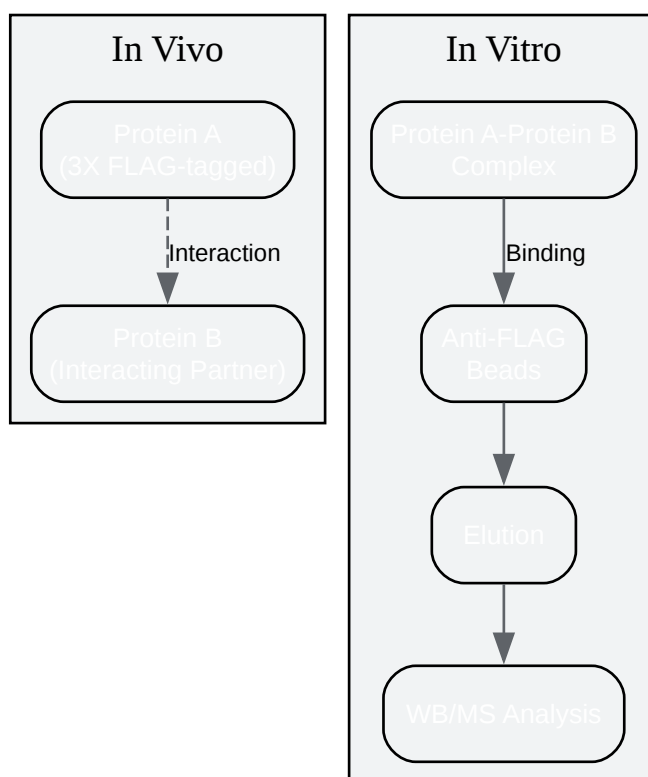
Quantitative Data on Elution:

Elution Method	Concentration	Incubation Time	Temperature	Notes
3X FLAG Peptide	100-150 µg/mL	30 min	4°C	Most efficient native elution.[3]
0.1 M Glycine-HCl	pH 3.5	Immediate	Room Temp	Fast, but denaturing.[3]

Immunoprecipitation (IP) and Co-Immunoprecipitation (Co-IP)

Immunoprecipitation is used to isolate a specific protein from a complex mixture, while co-immunoprecipitation is a powerful technique to identify protein-protein interactions. The 3X FLAG tag allows for the efficient pull-down of the tagged protein and its binding partners.

Logical Relationship for Co-Immunoprecipitation



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Caption: Logical flow of a Co-Immunoprecipitation experiment to identify protein interactions.

Detailed Protocol for Immunoprecipitation:

- Cell Lysis: Lyse cells expressing the 3X FLAG-tagged protein in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Pre-clearing (Optional): Incubate the cell lysate with non-specific IgG and protein A/G beads to reduce non-specific binding.
- Immunoprecipitation: Add anti-FLAG antibody or anti-FLAG affinity gel to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
- Washing: Pellet the beads by centrifugation and wash 3-5 times with lysis buffer to remove non-specific proteins.
- Elution:

- For subsequent analysis by Western blotting, resuspend the beads in SDS-PAGE loading buffer and boil for 5-10 minutes.
- For functional assays, elute the protein complex using the 3X FLAG peptide as described in the affinity purification protocol.

Western Blotting

Western blotting is a standard technique for detecting the presence and relative abundance of a specific protein. The 3X FLAG tag provides a highly specific epitope for detection with anti-FLAG antibodies, often resulting in cleaner blots with lower background compared to antibodies against native proteins. The 3xFLAG system can enhance detection sensitivity by up to 200 times compared to other systems.[\[2\]](#)

Detailed Protocol for Western Blotting:

- **SDS-PAGE:** Separate proteins from cell lysates or purified fractions by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- **Blocking:** Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with a primary anti-FLAG antibody (e.g., ANTI-FLAG® M2 monoclonal antibody) at the recommended dilution overnight at 4°C or for 1-2 hours at room temperature.
- **Washing:** Wash the membrane three times for 5-10 minutes each with TBST.
- **Secondary Antibody Incubation:** Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-mouse IgG-HRP) for 1 hour at room temperature.
- **Washing:** Repeat the washing steps as in step 5.

- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Summary and Conclusion

The 3X FLAG peptide is an invaluable tool for protein analysis, offering high sensitivity and specificity for a range of applications. Its well-defined sequence and physicochemical properties, combined with the availability of high-affinity monoclonal antibodies, make it a reliable choice for affinity purification, immunoprecipitation, and Western blotting. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to effectively utilize the 3X FLAG system in their experimental workflows. By understanding the core principles and methodologies, scientists can leverage the power of the 3X FLAG tag to advance their research in protein function, interaction, and regulation.

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